2-Mesitylmagnesium bromide

描述

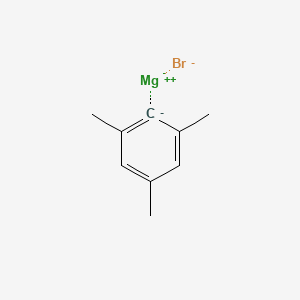

Structure

3D Structure of Parent

属性

IUPAC Name |

magnesium;1,3,5-trimethylbenzene-6-ide;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWQNXIISCPKBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408296 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2633-66-1 | |

| Record name | 2-Mesitylmagnesium bromide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Mesitylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesitylmagnesium bromide is a sterically hindered Grignard reagent that plays a significant role in modern organic synthesis. Its unique structural features, characterized by the bulky mesityl group (2,4,6-trimethylphenyl), impart distinct reactivity and selectivity compared to less hindered organomagnesium halides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Core Chemical Properties

This compound is an organomagnesium compound with the chemical formula C₉H₁₁BrMg.[1][2] It is most commonly encountered and utilized as a solution in ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether, due to its high reactivity and sensitivity to moisture and air.[3]

Physicochemical Data

Quantitative physical data for pure, isolated this compound is scarce in the literature as it is typically generated and used in situ or sold as a solution. The properties of its commercially available solutions are well-documented.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrMg | [1][2] |

| Molecular Weight | 223.39 g/mol | [1][2] |

| CAS Number | 2633-66-1 | [2] |

| Appearance | Typically a yellow to brown solution | [1] |

| Melting Point | Not available (typically not isolated) | [1][4] |

| Boiling Point | Not available (typically not isolated) | [1][4] |

| Density (1.0 M in THF) | 1.005 g/mL at 25 °C | [5] |

| Density (1.0 M in diethyl ether) | 0.897 g/mL at 25 °C | [6] |

| Flash Point (1.0 M in THF) | -17 °C (1.4 °F) | [7] |

| Solubility | Reacts violently with water. Soluble in ethereal solvents. | [1][5] |

Reactivity and Stability

This compound is a potent nucleophile and a strong base. Its reactivity is governed by the polar carbon-magnesium bond, which renders the mesityl group carbanionic in character.

Stability:

-

Moisture and Air Sensitivity: As with all Grignard reagents, this compound is highly sensitive to moisture and atmospheric oxygen.[3] It reacts vigorously with water, protonating the mesityl group to form mesitylene (B46885) and magnesium hydroxybromide.[3] Exposure to air can lead to oxidation. Therefore, it must be handled under anhydrous and inert conditions, typically under a nitrogen or argon atmosphere.

-

Thermal Stability: While generally stable in solution at ambient temperatures, prolonged heating can lead to decomposition.

-

Peroxide Formation: Ethereal solutions of Grignard reagents can form explosive peroxides upon prolonged storage and exposure to air.[7] Containers should be dated upon opening and checked for peroxides periodically.[7]

Key Reactions:

-

Nucleophilic Addition to Carbonyls: this compound readily participates in nucleophilic addition reactions with a wide range of carbonyl compounds, including aldehydes, ketones, and esters, to form alcohols.[3] The steric bulk of the mesityl group can influence the stereochemical outcome of these reactions.

-

Cross-Coupling Reactions: It is a key reagent in transition-metal-catalyzed cross-coupling reactions, most notably the Kumada coupling, for the formation of carbon-carbon bonds.[8][9] This is particularly useful for the synthesis of sterically hindered biaryl compounds.[10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound follows the general procedure for Grignard reagent formation. The following protocol is adapted from established methods.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal, as an initiator)

-

Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Apparatus Setup: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.

-

Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

-

Reagent Addition: In the dropping funnel, prepare a solution of 2-bromomesitylene in the anhydrous solvent. Add a small portion of this solution to the magnesium turnings.

-

Reaction: The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the onset of bubbling. Once initiated, the remaining 2-bromomesitylene solution is added dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the reaction mixture is typically stirred and refluxed for an additional 30-60 minutes to ensure complete conversion. The resulting grey, cloudy solution is the Grignard reagent, which can be used directly for subsequent reactions.

Grignard Reaction with an Aldehyde (Example: Benzaldehyde)

This protocol describes the reaction of this compound with benzaldehyde (B42025) to form (mesityl)(phenyl)methanol.

Materials:

-

This compound solution (prepared as above)

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware for reaction and workup

Procedure:

-

Reaction Setup: The freshly prepared this compound solution is cooled in an ice bath under an inert atmosphere.

-

Aldehyde Addition: A solution of benzaldehyde in the anhydrous solvent is added dropwise to the stirred Grignard reagent solution. The temperature should be maintained below 10 °C during the addition.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1-2 hours.

-

Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution.

-

Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with two portions of diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

In the context of chemical synthesis, "signaling pathways" can be interpreted as reaction mechanisms and experimental workflows. The following diagrams illustrate these logical relationships.

Synthesis Workflow for this compound

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C9H11BrMg | CID 5098599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Grignard Reagent [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. fishersci.com [fishersci.com]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

- 9. Kumada Coupling [organic-chemistry.org]

- 10. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]

An In-depth Technical Guide to the Structure and Bonding of 2-Mesitylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mesitylmagnesium bromide (MesMgBr), a Grignard reagent, is a pivotal tool in organic synthesis, valued for its steric bulk and nucleophilic character.[1] This technical guide provides a comprehensive analysis of the structure and bonding of this compound, addressing its solid-state and solution-phase complexities. The document synthesizes available crystallographic, spectroscopic, and computational data to offer a detailed understanding of this reagent. Key experimental protocols for its synthesis and characterization are also presented, alongside visual representations of its chemical equilibria and synthetic pathways to facilitate a deeper understanding for researchers in organic chemistry and drug development.

Introduction

Grignard reagents, with the general formula RMgX, are among the most versatile organometallic compounds in synthetic chemistry.[2] this compound, where the organic moiety is the sterically hindered 2,4,6-trimethylphenyl (mesityl) group, offers unique reactivity and selectivity in chemical transformations.[1] Its bulky nature influences reaction pathways, making it an indispensable reagent for the construction of complex molecular architectures.[1] Understanding the nuanced structural and bonding characteristics of this compound is paramount for its effective application. This guide delves into the core structural features of this reagent, exploring its existence as a complex equilibrium in solution and providing insights into its bonding based on available experimental and computational data.

Molecular Structure and Bonding

The structure and bonding in this compound are multifaceted, heavily influenced by its physical state (solid or solution) and the coordinating solvent.

Solid-State Structure: Insights from Analogs

However, structural insights can be gleaned from the crystal structures of closely related dimesitylmagnesium adducts and other Grignard reagents. For instance, the crystal structure of dimesitylmagnesium complexed with dioxane reveals a magnesium center coordinated to the two mesityl groups and the oxygen atoms of the dioxane solvent. This suggests that in the solid state, the magnesium atom in this compound is likely coordinated to the mesityl group, the bromine atom, and solvent molecules (typically from ethers like THF or diethyl ether used in its preparation). The coordination geometry around the magnesium center in such adducts is generally tetrahedral.[2]

Solution-State Structure: The Schlenk Equilibrium

In solution, the structure of this compound is best described by the Schlenk equilibrium, a dynamic process that governs the composition of Grignard reagent solutions.[4] This equilibrium involves the disproportionation of two molecules of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium halide.[4]

The equilibrium can be represented as:

2 MesMgBr ⇌ Mes₂Mg + MgBr₂

The position of this equilibrium is significantly influenced by factors such as the solvent, concentration, and temperature.[4] In ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, the magnesium center is coordinated by solvent molecules, which play a crucial role in stabilizing the various species in solution.[4][5] Computational studies on simpler Grignard reagents in THF have shown that the solvent is not just a passive medium but an active participant in the ligand exchange processes that are central to the Schlenk equilibrium.[5]

The various species present in a solution of this compound can exist as monomers, dimers, and higher oligomers, further complicating the structural landscape.[6]

Diagram of the Schlenk Equilibrium:

Caption: The Schlenk equilibrium of this compound in a coordinating solvent.

Nature of the C-Mg and Mg-Br Bonds

The carbon-magnesium (C-Mg) bond in Grignard reagents is a highly polar covalent bond, with significant ionic character.[2] This polarization results in a partial negative charge on the carbon atom bonded to magnesium, making it a potent nucleophile.[1] The magnesium-bromine (Mg-Br) bond is predominantly ionic.

Computational studies on model Grignard reagents provide further insight into the nature of these bonds. Although specific data for this compound is scarce, these studies generally show a significant charge separation in the C-Mg bond, confirming its nucleophilic nature.[6]

Spectroscopic Characterization

Spectroscopic techniques are invaluable for characterizing this compound, particularly in solution where it exists as a mixture of species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide information about the structure and purity of this compound solutions. However, due to the presence of multiple species in equilibrium and potential line broadening from paramagnetic impurities or rapid chemical exchange, obtaining high-resolution spectra can be challenging.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Mesityl Group in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.0 | 125 - 130 (meta-C) |

| ortho-CH₃ | 2.0 - 2.5 | 20 - 25 |

| para-CH₃ | 2.0 - 2.5 | 20 - 25 |

| Aromatic C-Mg | - | 160 - 170 (ipso-C) |

| Aromatic C-CH₃ | - | 135 - 140 (ortho/para-C) |

Note: These are approximate ranges based on typical values for aryl Grignard reagents and may vary depending on the solvent and concentration.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules and can provide information about the C-Mg and Mg-Br bonds.

-

C-Mg Stretching: The C-Mg stretching vibration in Grignard reagents typically appears in the far-IR region, usually between 300 and 600 cm⁻¹.

-

Aromatic C-H and C=C Vibrations: The characteristic vibrations of the mesityl group, such as aromatic C-H stretching (around 3000-3100 cm⁻¹) and aromatic C=C stretching (around 1600 cm⁻¹), will be present in the IR and Raman spectra.[4]

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | ~1600, ~1470 | Medium-Strong |

| C-Mg Stretch | 300 - 600 | Variable |

Experimental Protocols

Synthesis of this compound

The following is a typical laboratory procedure for the synthesis of this compound, adapted from established methods. All glassware should be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Magnesium turnings

-

Iodine (a small crystal for initiation)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

-

In a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of the anhydrous ether solvent to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromomesitylene in the anhydrous ether.

-

Add a small portion of the 2-bromomesitylene solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remainder of the 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting solution of this compound can be used directly for subsequent reactions. The concentration can be determined by titration.

Diagram of the Synthesis Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

This compound is a structurally dynamic and synthetically valuable Grignard reagent. While a definitive solid-state structure of the monomer remains to be elucidated, its solution-phase behavior is well-rationalized by the Schlenk equilibrium, which dictates the distribution of several species in solution. The polar covalent C-Mg bond is the cornerstone of its nucleophilic reactivity. Spectroscopic methods provide essential tools for its characterization, although the complex nature of its solutions can pose challenges to detailed analysis. The provided experimental protocol offers a reliable method for its preparation. A thorough understanding of the structure, bonding, and solution dynamics of this compound is critical for harnessing its full potential in the synthesis of novel molecules for research, materials science, and drug development.

References

- 1. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]

- 2. Grignard reagent - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Mesitylmagnesium Bromide from Mesitylene

Abstract: This technical guide provides an in-depth overview of the synthesis of 2-Mesitylmagnesium bromide, a sterically hindered Grignard reagent crucial for advanced organic synthesis. The document details a reliable two-step process starting from mesitylene (B46885), encompassing the initial bromination to 2-bromomesitylene (B157001) followed by the formation of the Grignard reagent. This whitepaper is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to ensure safe and efficient synthesis.

Introduction

This compound (also known as 2,4,6-trimethylphenylmagnesium bromide) is a highly valuable organomagnesium compound in modern organic chemistry.[1] Its defining feature is the bulky mesityl group, which provides significant steric hindrance. This characteristic makes it an indispensable tool for constructing complex molecular architectures, enhancing regioselectivity, and stabilizing reactive intermediates.[1]

This Grignard reagent is widely employed as a potent nucleophile for creating carbon-carbon bonds.[1] Key applications include the synthesis of sterically demanding biaryl frameworks via cross-coupling reactions and the nucleophilic addition to carbonyl compounds to produce secondary or tertiary alcohols.[1] Its utility extends across pharmaceutical research and development, agrochemicals, and material science.[1]

The synthesis of this compound is not achieved directly from mesitylene in a single step. It requires a two-step sequence:

-

Electrophilic Bromination: Mesitylene is first brominated to produce the key precursor, 2-bromomesitylene.[2]

-

Grignard Reagent Formation: 2-bromomesitylene is subsequently reacted with magnesium metal in an ethereal solvent to yield the target Grignard reagent.[1]

This guide provides detailed, validated protocols for both stages of this synthesis.

Overall Synthesis Workflow

The logical flow from the starting material, mesitylene, to the final Grignard reagent is illustrated below. The process begins with the synthesis of the aryl halide intermediate, which is then used to form the organometallic product.

Part 1: Synthesis of 2-Bromomesitylene

The initial step involves the electrophilic aromatic substitution of mesitylene with bromine. The high nucleophilicity of the mesitylene ring allows this reaction to proceed readily. The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

Experimental Protocol

-

Apparatus Setup: Assemble a 3-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap to absorb the evolved hydrogen bromide (HBr) gas.

-

Initial Charge: In the flask, dissolve 636 g (5.3 moles) of mesitylene in 400 cc of carbon tetrachloride (CCl₄).

-

Cooling: Place the flask in an ice-salt bath and cool the solution until its temperature is below 10°C.

-

Bromine Addition: Prepare a solution of 900 g (5.6 moles) of bromine in 565 cc of carbon tetrachloride and place it in the dropping funnel. Add the bromine solution dropwise to the stirred mesitylene solution over approximately 3 hours. Maintain the reaction temperature between 10–15°C throughout the addition.

-

Reaction Completion: After the bromine addition is complete, allow the reaction mixture to stand at room temperature for one hour. The solution should become light yellow.

-

Workup - Quenching: Carefully wash the solution with water, followed by two 500-cc portions of 20% sodium hydroxide (B78521) solution to neutralize and remove any remaining hydrobromic acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride and filter. Remove the carbon tetrachloride solvent by distillation using a fractionating column until the vapor temperature reaches approximately 120°C.

-

Purification: The crude bromomesitylene residue is then purified by vacuum distillation. Collect the fraction boiling at 105–107°C at a pressure of 16–17 mm Hg. The expected yield is 840–870 g (79–82%).

Quantitative Data for Bromination

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Moles | Amount Used | Role |

| Mesitylene | C₉H₁₂ | 120.19 | 5.3 | 636 g | Starting Material |

| Bromine | Br₂ | 159.81 | 5.6 | 900 g (288 cc) | Brominating Agent |

| Carbon Tetrachloride | CCl₄ | 153.82 | - | ~965 cc | Solvent |

| Sodium Hydroxide | NaOH | 40.00 | - | 2x 500 cc (20% aq.) | Quenching/Neutralization |

| Calcium Chloride | CaCl₂ | 110.98 | - | As needed | Drying Agent |

Part 2: Synthesis of this compound

The second step is the formation of the Grignard reagent via the reaction of 2-bromomesitylene with magnesium metal. Due to the steric hindrance of the aryl halide, this reaction can be slow to initiate.[1] The use of an activator or initiator, such as ethyl bromide, can significantly improve the reaction rate and overall yield.[3] The protocol described below incorporates an ethyl bromide initiator, as detailed in Organic Syntheses.[3]

Experimental Protocol

-

Apparatus Setup: All glassware (2-liter three-necked flask, sealed mechanical stirrer, reflux condenser with drying tube, and dropping funnel) must be rigorously dried in an oven and assembled hot under an inert atmosphere (dry nitrogen or argon).

-

Initial Charge: Place 85.0 g (3.5 gram-atoms) of magnesium turnings into the reaction flask along with 150 ml of anhydrous diethyl ether.

-

Halide Solution: In the dropping funnel, prepare a solution of 199 g (1.0 mole) of purified 2-bromomesitylene and 218 g (2.0 moles) of ethyl bromide in 1 liter of anhydrous diethyl ether.

-

Initiation: Begin stirring the magnesium suspension and add approximately 25 ml of the halide solution from the dropping funnel. The reaction should initiate almost immediately, evidenced by bubbling and a gentle reflux of the ether.

-

Addition: Once initiated, add the remainder of the halide solution dropwise over 1.25–1.5 hours, maintaining a vigorous reflux. Moderate cooling with a water bath may be necessary to control the exothermic reaction.

-

Reaction Completion: After the addition is complete, continue heating the mixture under reflux for an additional 30 minutes to ensure all the magnesium has reacted.

-

Handling and Storage: Cool the resulting dark-colored solution. The Grignard reagent is now ready for use. It is typically not isolated but used directly in subsequent reactions. Its concentration can be determined by titration. The solution must be strictly protected from air and moisture.

Quantitative Data for Grignard Formation

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Moles | Amount Used | Role |

| 2-Bromomesitylene | C₉H₁₁Br | 199.09 | 1.0 | 199 g | Precursor |

| Magnesium | Mg | 24.31 | 3.5 | 85.0 g | Metal Reagent |

| Ethyl Bromide | C₂H₅Br | 108.97 | 2.0 | 218 g | Initiator |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~1.15 L | Solvent |

Note: Omitting the ethyl bromide initiator results in a much slower reaction and reduces the final product yield from over 80% to between 61-66%.[3]

Reaction Mechanism and Theoretical Considerations

Grignard Reagent Formation Mechanism

The formation of a Grignard reagent proceeds via an oxidative insertion mechanism. The magnesium metal (in oxidation state 0) inserts itself into the carbon-bromine bond of the 2-bromomesitylene. In this process, magnesium is oxidized to Mg(II).

The Schlenk Equilibrium

In solution, Grignard reagents exist in a complex equilibrium known as the Schlenk equilibrium. The organomagnesium halide (RMgX) is in equilibrium with the dialkylmagnesium (R₂Mg) and the magnesium halide (MgX₂). The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of the organic group and halide.

Key Reaction Considerations

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with protic sources, especially water. All glassware and solvents must be scrupulously dry, and the reaction must be conducted under an inert atmosphere to prevent quenching of the reagent.

-

Initiation: The reaction between sterically hindered halides like 2-bromomesitylene and magnesium can be difficult to start. Activation of the magnesium surface by crushing, adding a small crystal of iodine, or using a chemical initiator like ethyl bromide or 1,2-dibromoethane (B42909) is often necessary.

-

Side Reactions: The primary side reaction is a Wurtz-type homocoupling where the Grignard reagent reacts with unreacted 2-bromomesitylene to form 2,2',4,4',6,6'-hexamethylbiphenyl. This is minimized by the slow addition of the halide to maintain its low concentration relative to magnesium.[1]

References

An In-depth Technical Guide to 2-Mesitylmagnesium Bromide (CAS: 2633-66-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mesitylmagnesium bromide, a Grignard reagent with the CAS number 2633-66-1, is a pivotal organometallic compound in modern organic synthesis.[1] Its unique steric hindrance, conferred by the mesityl group (2,4,6-trimethylphenyl), provides high stability and regioselectivity in a variety of chemical transformations.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key reactions and mechanisms, and its diverse applications, particularly in the pharmaceutical and materials science sectors.

Introduction

Grignard reagents, discovered by Victor Grignard in 1900, are a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds.[2] this compound stands out among these reagents due to the sterically demanding mesityl group.[1] This steric bulk influences its reactivity, often leading to highly selective transformations and the synthesis of complex molecular architectures that would be otherwise difficult to achieve.[1] This whitepaper serves as a detailed resource for researchers and professionals utilizing this versatile reagent.

Properties of this compound

This compound is typically handled as a solution in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, as the solid is highly reactive and pyrophoric.[1][3]

Chemical Properties

| Property | Value | Reference |

| CAS Number | 2633-66-1 | [3][4][5] |

| Molecular Formula | C₉H₁₁BrMg | [3][6][] |

| Molecular Weight | 223.39 g/mol | [3][4][5][6][8] |

| Synonyms | 2,4,6-Trimethylphenylmagnesium bromide, Mesitylmagnesium bromide | [4][5][6] |

| InChI | 1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1 | [3][] |

| InChI Key | JOWQNXIISCPKBK-UHFFFAOYSA-M | [3][] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)[Mg+]C)[Br-] | [3] |

| Reactivity | Highly reactive with water, protic solvents, and electrophiles.[1][3][9] |

Physical Properties of Solutions

| Property | 1.0 M in THF | 1.0 M in Diethyl Ether | Reference |

| Appearance | Yellow to brown liquid solution | Colourless to dark brown to black liquid | [8][10] |

| Density | 1.005 g/mL at 25 °C | 0.897 g/mL at 25 °C | [4][8][11] |

| Flash Point | -17.0 °C (1.4 °F) - closed cup | -28 °C (-18.4 °F) - closed cup | [4][5] |

Synthesis of this compound

The synthesis of this compound is a classic Grignard reaction, involving the reaction of 2-bromomesitylene (B157001) with magnesium metal in an anhydrous ether solvent.[1] Strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) are crucial to prevent the quenching of the highly reactive Grignard reagent by water.[1][3][9]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard Grignard reaction procedures.[12][13][14]

Materials:

-

Magnesium turnings

-

2-Bromomesitylene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of inert gas to exclude atmospheric moisture.

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The entire apparatus should be under a positive pressure of inert gas.

-

Initiation: Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface by reacting with the passivating magnesium oxide layer.[2]

-

Reagent Addition: Dissolve 2-bromomesitylene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.

-

Reaction Progression: Once the reaction has initiated, add the remaining 2-bromomesitylene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30-60 minutes to ensure complete reaction of the magnesium. The completion of the reaction is indicated by the cessation of bubbling and the disappearance of most of the magnesium.

-

Titration: The concentration of the prepared Grignard reagent solution should be determined by titration before use in subsequent reactions.

Key Reactions and Mechanisms

This compound is a potent nucleophile and a strong base.[1][2] Its reactivity is dominated by the nucleophilic attack of the carbanionic mesityl group on electrophilic centers.

Nucleophilic Addition to Carbonyls

A fundamental reaction of Grignard reagents is the nucleophilic addition to the carbonyl group of aldehydes, ketones, and esters to form alcohols.[1][2]

Caption: Nucleophilic addition to a carbonyl compound.

The reaction with an aldehyde yields a secondary alcohol, while a ketone produces a tertiary alcohol.[1]

Cross-Coupling Reactions

This compound is widely used in transition-metal-catalyzed cross-coupling reactions to form biaryl compounds.[1][3] These reactions are crucial in the synthesis of pharmaceuticals and advanced materials. Palladium and iron catalysts are often employed for these transformations.[1]

Caption: Palladium-catalyzed cross-coupling reaction.

The steric hindrance of the mesityl group can significantly influence the reaction's outcome, often leading to high yields of the desired coupled products.[1]

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various fields of chemical synthesis.

Pharmaceutical Synthesis

This Grignard reagent is instrumental in the synthesis of complex pharmaceutical compounds and active pharmaceutical ingredients (APIs).[1][3] The formation of carbon-carbon bonds is a fundamental step in the construction of drug molecules, and the steric bulk of the mesityl group can be exploited to achieve specific stereochemistries and to access sterically congested molecular frameworks.[1]

Materials Science

In materials science, this compound is used in the synthesis of advanced polymers and specialty chemicals.[1] It is also employed to synthesize stable aromatic radical species, such as diindenoanthracene and teranthene, by kinetically blocking reactive molecular sites.[3][4] These materials have potential applications in organic electronics.[3]

Agrochemicals

Similar to its role in pharmaceuticals, this reagent is utilized in the development of novel pesticides and herbicides, where complex organic structures are often required for efficacy and selectivity.[1]

Safety and Handling

This compound is a hazardous substance that must be handled with extreme care by trained personnel.

Hazard Summary

| Hazard | Description | Reference |

| Flammability | Highly flammable liquid and vapor. Solutions in ether are particularly volatile and flammable. | [15] |

| Reactivity | Reacts violently with water and protic solvents. May form explosive peroxides upon storage, especially the THF solution. | [1][15][16] |

| Health Hazards | Causes severe skin burns and eye damage. May cause respiratory irritation, drowsiness, or dizziness. Suspected of causing cancer. | [15] |

Handling and Storage Recommendations

-

Handling: Always handle in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves, and safety goggles with a face shield.[5] Use non-sparking tools.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Never allow the product to come into contact with water during storage. Solutions in THF should be tested for the presence of peroxides before use, especially if they have been stored for an extended period.

Conclusion

This compound is a powerful and versatile Grignard reagent with significant utility in modern organic synthesis. Its prominent steric hindrance provides unique advantages in achieving high selectivity and in the construction of complex, sterically demanding molecules. While its reactivity necessitates careful handling and storage, its broad range of applications in pharmaceuticals, materials science, and agrochemicals underscores its importance as a key synthetic building block. This guide provides the essential technical information for the safe and effective use of this compound in a research and development setting.

References

- 1. This compound|Grignard Reagent [benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Buy this compound | 2633-66-1 [smolecule.com]

- 4. This compound 1.0M tetrahydrofuran 2633-66-1 [merckmillipore.com]

- 5. This compound 1.0M diethyl ether 2633-66-1 [sigmaaldrich.com]

- 6. This compound | C9H11BrMg | CID 5098599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Manufacturers of this compound solution, 1.0 M in diethyl ether, CAS 2633-66-1, M 6082, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. americanelements.com [americanelements.com]

- 11. scientificlabs.com [scientificlabs.com]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. fishersci.nl [fishersci.nl]

- 16. This compound, 1M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Physical properties of 2,4,6-Trimethylphenylmagnesium bromide

An In-depth Technical Guide to 2,4,6-Trimethylphenylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and handling of 2,4,6-trimethylphenylmagnesium bromide, a crucial Grignard reagent in organic synthesis.

Core Physical Properties

2,4,6-Trimethylphenylmagnesium bromide, also known as mesitylmagnesium bromide, is an organomagnesium compound widely used to introduce the sterically hindered 2,4,6-trimethylphenyl (mesityl) group into molecules.[1][2] It is typically not isolated as a solid and is commercially available as a solution, most commonly in tetrahydrofuran (B95107) (THF) or diethyl ether.[3][4][5]

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 2633-66-1 | [3][4][6] |

| Molecular Formula | C₉H₁₁BrMg | [3][4][5] |

| Molecular Weight | 223.39 g/mol | [3][5][7] |

| Appearance | Light yellow to brown solution | [3][4][5] |

| Density | ~1.005 g/mL at 25 °C (for solution) | [3][4] |

| Flash Point | -17 °C (1 °F) (for solution in THF) | [3][4] |

| Water Solubility | Reacts violently with water | [3][4][8] |

| Sensitivity | Air and moisture sensitive | [3][4] |

| Melting Point | Not available (used in solution) | [4][5] |

| Boiling Point | Not available (used in solution) | [4][5] |

Experimental Protocols

The primary application of 2,4,6-trimethylphenylmagnesium bromide is in Grignard reactions. The following protocols detail its in situ preparation and a typical subsequent reaction.

Protocol 1: Preparation of 2,4,6-Trimethylphenylmagnesium Bromide

This protocol is adapted from a standard procedure for the synthesis of Grignard reagents.[9][10] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[11]

Materials:

-

Magnesium turnings

-

Iodine crystal (as an activator)

-

2,4,6-Trimethylphenyl bromide (Bromomesitylene)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.[11]

-

Add a small amount of anhydrous ether or THF to cover the magnesium.

-

Dissolve 2,4,6-trimethylphenyl bromide in anhydrous ether or THF in the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the appearance of cloudiness or bubbling.[12]

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture can be gently heated to ensure the complete formation of the Grignard reagent.[9]

Protocol 2: Reaction with an Electrophile (e.g., Carbon Dioxide)

This protocol describes the carboxylation of 2,4,6-trimethylphenylmagnesium bromide to form 2,4,6-trimethylbenzoic acid (mesitoic acid), a common application.[9]

Materials:

-

Solution of 2,4,6-trimethylphenylmagnesium bromide (from Protocol 1)

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Aqueous solution of a strong acid (e.g., HCl or H₂SO₄) for workup

Equipment:

-

Large beaker

-

Stirring rod

-

Separatory funnel

Procedure:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with manual stirring.[9] This should be done cautiously to control the vigorous reaction.

-

Allow the excess dry ice to sublime.

-

The resulting magnesium salt is then hydrolyzed by the slow addition of a cold aqueous acid solution.

-

The product, 2,4,6-trimethylbenzoic acid, can then be extracted with an organic solvent, washed, dried, and purified.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the preparation and a common reaction of 2,4,6-trimethylphenylmagnesium bromide.

Caption: Experimental workflow for the synthesis and reaction of 2,4,6-trimethylphenylmagnesium bromide.

Safety and Handling

Handling:

-

2,4,6-Trimethylphenylmagnesium bromide is highly reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by air and moisture.[13][14]

-

Use only dry glassware and solvents.[14]

-

It is corrosive and can cause severe skin burns and eye damage.[7] Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.[14]

-

Work should be conducted in a well-ventilated fume hood.[13]

Storage:

-

Store in a tightly sealed container under an inert atmosphere.[15]

-

Keep in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[7][15]

-

It is incompatible with water, acids, alcohols, and oxidizing agents.[15][16]

-

Solutions in ethers like THF may form explosive peroxides over time, especially upon exposure to air and light.[7][15][16] Containers should be dated upon opening and periodically tested for peroxides.[15]

Fire Fighting:

-

Reacts violently with water, liberating extremely flammable gases.[15]

-

Do NOT use water, carbon dioxide, or foam extinguishers.[15]

-

Use dry sand, dry chemical powder, or limestone powder to extinguish fires.[15]

Disposal:

-

Dispose of contents and container in accordance with local, regional, and national regulations.[7] Do not allow it to enter drains.[7]

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. 2-メシチルマグネシウムブロミド 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. lookchem.com [lookchem.com]

- 5. lookchem.com [lookchem.com]

- 6. 2,4,6-TRIMETHYLPHENYLMAGNESIUM BROMIDE | 2633-66-1 [amp.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2,4,6-TRIMETHYLPHENYLMAGNESIUM BROMIDE | 2633-66-1 [chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. home.miracosta.edu [home.miracosta.edu]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

The Challenging Synthesis of Mesitylmagnesium Bromide: A Technical Guide to Grignard Reagent Formation with 2-Bromomesitylene

For Immediate Release

This technical guide provides an in-depth analysis of the synthesis of mesitylmagnesium bromide, a critical Grignard reagent, from 2-bromomesitylene (B157001). Addressed to researchers, scientists, and professionals in drug development, this document outlines the inherent challenges posed by steric hindrance and provides detailed experimental protocols, quantitative data on reaction yields, and a comparative analysis of magnesium activation methods.

The formation of Grignard reagents from sterically hindered aryl halides such as 2-bromomesitylene (2,4,6-trimethylphenylmagnesium bromide) is a non-trivial synthetic step, often plagued by slow reaction initiation and competitive side reactions.[1][2] The three methyl groups ortho and para to the bromine atom create significant steric bulk, which impedes the approach of the aryl halide to the magnesium surface, a critical step in the reaction mechanism.[3] This guide explores effective strategies to overcome these challenges and achieve successful synthesis.

Overcoming Steric Hindrance: The Role of Magnesium Activation

The primary obstacle in the formation of Grignard reagents is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal.[4] This layer prevents the magnesium from reacting with the organic halide. For sterically hindered substrates like 2-bromomesitylene, effective activation of the magnesium surface is paramount. Several methods are employed to disrupt this oxide layer and expose a fresh, reactive magnesium surface.[4]

A comparative summary of common magnesium activation methods is presented in Table 1.

Table 1: Comparative Analysis of Magnesium Activation Methods

| Activation Method | Principle | Typical Amount | Observable Indicators | Initiation Temperature (°C) | Advantages & Notes |

| Iodine (I₂) Crystals | Iodine reacts with the magnesium surface, creating magnesium iodide and exposing fresh metal.[4] | A few small crystals | Disappearance of the purple/brown iodine color.[4] | Room temperature to gentle warming | A very common and simple method.[4] |

| 1,2-Dibromoethane (DBE) | A highly reactive alkyl halide that readily reacts with magnesium, producing ethylene (B1197577) gas and magnesium bromide.[4] | A few drops | Bubbling (ethylene gas evolution).[4] | Room temperature | The reaction with DBE is often vigorous.[4] |

| Diisobutylaluminum Hydride (DIBAH) | Activates the magnesium surface and acts as a drying agent for the reaction mixture.[5] | 5-12 mol% | Temperature increase.[4] | ≤ 20°C for aryl halides | Can enable initiation at lower temperatures.[5] |

| Mechanical Crushing/Stirring | Physically disrupts the magnesium oxide layer.[4] | N/A | Localized bubbling or cloudiness.[4] | Room temperature | Exposes fresh magnesium surface.[4] |

| Sonication | Cleans the magnesium surface through cavitation.[4] | N/A | General cloudiness and warming.[4] | Room temperature | Provides physical disruption of the oxide layer.[4] |

| Entrainment (e.g., with Ethyl Bromide) | A more reactive halide is used to initiate the reaction and "clean" the magnesium surface.[2] | Stoichiometric amounts | Vigorous reflux | Reflux temperature of the solvent | Particularly effective for unreactive halides.[2] |

Quantitative Analysis of Reaction Yields

The choice of reaction conditions significantly impacts the yield of the desired Grignard reagent. The primary side reaction is a Wurtz-type coupling, where the Grignard reagent reacts with unreacted 2-bromomesitylene to form 2,2',4,4',6,6'-hexamethylbiphenyl.[1] Slow addition of the aryl halide is crucial to minimize this side reaction.[1]

The use of an "entrainer" or a more reactive alkyl halide, such as ethyl bromide, can dramatically improve the yield of the Grignard reagent derived from the less reactive 2-bromomesitylene.[2] A quantitative comparison of yields for the subsequent carboxylation of mesitylmagnesium bromide to form mesitoic acid is presented in Table 2, based on data from Organic Syntheses.

Table 2: Yield of Mesitoic Acid via Carboxylation of Mesitylmagnesium Bromide Under Different Conditions

| Reaction Conditions | Molar Ratio of Ethyl Bromide to 2-Bromomesitylene | Overall Yield of Mesitoic Acid | Reference |

| Without Entrainer | 0:1 | 61-66% | [2] |

| With Entrainer | 1:1 | 81-82% | [2] |

| With Excess Entrainer | 2:1 | 84-86% | [2] |

Experimental Protocols

The following are detailed experimental protocols for the preparation of mesitylmagnesium bromide, adapted from established procedures.[2] All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, as Grignard reagents are highly reactive towards protic solvents like water.[4]

Protocol 1: Formation of Mesitylmagnesium Bromide with Iodine Activation

This protocol describes the formation of the Grignard reagent using a small amount of iodine as an activator.

Materials:

-

Magnesium turnings (1 gram atom)

-

2-Bromomesitylene (1 mole)

-

Anhydrous diethyl ether

-

A small crystal of iodine

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings and a small crystal of iodine.

-

Add enough anhydrous diethyl ether to cover the magnesium.

-

Add a small portion (e.g., 0.05 mole) of 2-bromomesitylene to the flask.

-

Gently warm the flask until the reaction initiates, as indicated by the disappearance of the iodine color and the onset of reflux.

-

Once the reaction has started, slowly add a solution of the remaining 2-bromomesitylene in anhydrous diethyl ether from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

The resulting solution of mesitylmagnesium bromide is then ready for use in subsequent reactions.

Protocol 2: Formation of Mesitylmagnesium Bromide using Ethyl Bromide as an Entrainer

This protocol utilizes a more reactive alkyl halide to facilitate the formation of the sterically hindered Grignard reagent.

Materials:

-

Magnesium turnings (3.5 gram atoms)

-

2-Bromomesitylene (1 mole)

-

Ethyl bromide (2 moles)

-

Anhydrous diethyl ether

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings and a small amount of anhydrous diethyl ether.

-

Prepare a solution of 2-bromomesitylene and ethyl bromide in anhydrous diethyl ether and place it in the dropping funnel.

-

Add a small amount of the halide solution to the magnesium. The reaction should begin almost immediately.

-

Add the remainder of the halide solution at a rate that maintains vigorous reflux. Cooling may be necessary.

-

After the addition is complete, continue to heat the mixture at reflux for 30 minutes.

-

Cool the reaction mixture and decant the Grignard solution from the excess magnesium.

Reaction Workflow and Logic

The formation of a Grignard reagent is a heterogeneous reaction that occurs on the surface of the magnesium metal. The general workflow involves activation of the magnesium, initiation of the reaction, and propagation.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Mesitylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

2-Mesitylmagnesium bromide, with the chemical formula C₉H₁₁BrMg, possesses a molecular weight of 223.39 g/mol .[1][2] Its structure features a magnesium bromide moiety attached to the C2 position of a mesitylene (B46885) (1,3,5-trimethylbenzene) ring. This substitution pattern imparts significant steric hindrance, which governs its reactivity and selectivity in chemical transformations.[1]

Data Presentation: Expected Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is predictive, based on the analysis of its structural components and comparison with similar compounds.

Table 1: Expected ¹H NMR Spectroscopic Data (Solvent: THF-d₈)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 | s | 2H | Aromatic protons (meta to MgBr) |

| ~ 2.4 | s | 6H | ortho-Methyl protons |

| ~ 2.1 | s | 3H | para-Methyl proton |

Note: Chemical shifts of Grignard reagents can be variable and are influenced by the solvent, concentration, and the Schlenk equilibrium.

Table 2: Expected ¹³C NMR Spectroscopic Data (Solvent: THF-d₈)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C-Mg (ipso-carbon) |

| ~ 138 | Aromatic carbons (ortho to MgBr) |

| ~ 135 | Aromatic carbon (para to MgBr) |

| ~ 128 | Aromatic carbons (meta to MgBr) |

| ~ 25 | ortho-Methyl carbons |

| ~ 21 | para-Methyl carbon |

Note: The ipso-carbon attached to magnesium is expected to be significantly downfield and may be broadened.

Table 3: Expected FT-IR Spectroscopic Data (Solvent: THF)

| Frequency Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Methyl C-H stretch |

| 1600 - 1585 | Aromatic C=C stretch |

| 1450 - 1350 | Methyl C-H bend |

| Below 1000 | C-Mg and Mg-Br stretches |

Table 4: Expected Mass Spectrometry Data (EI-MS)

| m/z | Interpretation |

| 222/224 | [M]⁺• (isotopes of Br) |

| 143 | [M - Br]⁺ |

| 119 | [Mesityl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: Mass spectrometry of Grignard reagents is not routine due to their low volatility and high reactivity. The data presented are hypothetical based on the fragmentation of the organic moiety.

Experimental Protocols

1. Synthesis of this compound

This protocol is based on standard procedures for the formation of aryl Grignard reagents.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

-

Nitrogen or Argon gas supply

-

Schlenk line or equivalent inert atmosphere setup

Procedure:

-

All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven and assembled hot under a stream of inert gas (Nitrogen or Argon).

-

Place magnesium turnings (1.2 equivalents) in the reaction flask.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous THF to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromomesitylene (1 equivalent) in anhydrous THF.

-

Add a small portion of the 2-bromomesitylene solution to the magnesium suspension. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting greyish solution is this compound in THF, which can be used directly for subsequent reactions. The concentration can be determined by titration.

2. Spectroscopic Characterization

a. NMR Spectroscopy (¹H and ¹³C)

-

Under an inert atmosphere, carefully transfer an aliquot of the Grignard solution to a dry NMR tube.

-

Dilute the sample with anhydrous deuterated tetrahydrofuran (THF-d₈).

-

Seal the NMR tube under the inert atmosphere.

-

Acquire the ¹H and ¹³C NMR spectra promptly. The presence of residual non-deuterated solvent will be observed in the ¹H NMR spectrum.

b. FT-IR Spectroscopy

-

FT-IR analysis of Grignard reagents is typically performed in solution.

-

A solution of this compound in anhydrous THF can be analyzed using a liquid-transmission cell with salt plates (e.g., NaCl or KBr) that are compatible with the solvent.

-

A background spectrum of the anhydrous THF solvent should be recorded and subtracted from the sample spectrum.

c. Mass Spectrometry Direct mass spectrometric analysis of this compound is challenging. A common approach to confirm its formation is to quench an aliquot of the Grignard solution with a reagent like D₂O and then analyze the deuterated mesitylene product by GC-MS.

-

Under an inert atmosphere, take a small aliquot of the Grignard solution.

-

Quench the aliquot with an excess of D₂O.

-

Extract the organic product (deuterated mesitylene) with a suitable solvent like diethyl ether.

-

Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄).

-

Analyze the resulting solution by GC-MS to confirm the presence of deuterated mesitylene, which indicates the successful formation of the Grignard reagent.

Mandatory Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Discovery and History of Mesityl Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of mesityl Grignard reagents, with a focus on their discovery, historical context, synthesis, and applications in modern organic chemistry. Due to their significant steric hindrance, these organometallic compounds offer unique reactivity and selectivity, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This document details experimental protocols for their preparation, presents quantitative data in a structured format, and illustrates key concepts and reaction pathways through diagrams generated using Graphviz.

Introduction: The Advent of Sterically Hindered Grignard Reagents

The discovery of Grignard reagents by François Auguste Victor Grignard in 1900 revolutionized organic synthesis, earning him the Nobel Prize in Chemistry in 1912. These organomagnesium halides (R-Mg-X) provided a versatile method for the formation of carbon-carbon bonds. In the decades that followed, the scope of the Grignard reaction was extensively explored, leading to the development of a vast array of organomagnesium compounds.

A significant advancement in this field was the synthesis and application of sterically hindered Grignard reagents. Among these, mesityl Grignard reagents (2,4,6-trimethylphenylmagnesium halides) have emerged as particularly important. The bulky mesityl group imparts unique properties to the reagent, influencing its reactivity and stability. This steric hindrance can prevent side reactions and control stereoselectivity in complex synthetic pathways. The pioneering work of American chemist Henry Gilman in the field of organometallic chemistry, including his extensive studies on Grignard reagents, laid the groundwork for the development and understanding of such specialized organometallic compounds.[1] While a definitive first synthesis of a mesityl Grignard reagent is not easily pinpointed in the early literature, its use became more prominent as the need for selective and robust organometallic reagents grew in the mid-20th century.

Synthesis of Mesityl Grignard Reagents

The most common mesityl Grignard reagent is mesitylmagnesium bromide (2,4,6-trimethylphenylmagnesium bromide). Its synthesis is typically achieved through the reaction of 2-bromomesitylene (B157001) with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

General Reaction Scheme

The overall reaction for the formation of mesitylmagnesium bromide is as follows:

Figure 1: General reaction for the synthesis of mesitylmagnesium bromide.

Experimental Protocols

Due to the steric hindrance of the mesityl group, the reaction between 2-bromomesitylene and magnesium can be sluggish. Several protocols have been developed to improve the yield and reaction rate.

Protocol 1: Standard Procedure in Diethyl Ether

This procedure is a widely cited "textbook" method for the preparation of mesitylmagnesium bromide.[2]

-

Materials:

-

Magnesium turnings

-

2-Bromomesitylene

-

Anhydrous diethyl ether

-

Iodine crystal (as an activator)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

Gently heat the flask with a heat gun under a stream of nitrogen until violet vapors of iodine are observed. This helps to activate the magnesium surface.

-

Allow the flask to cool to room temperature and add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

-

Dissolve 2-bromomesitylene (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the 2-bromomesitylene solution to the flask to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

-

Cool the mixture to room temperature. The resulting greyish solution is the mesitylmagnesium bromide reagent.

-

Protocol 2: Entrainer Method for Improved Yield

This method, adapted from Organic Syntheses, utilizes an entrainer (ethyl bromide) to maintain a clean and reactive magnesium surface, leading to higher yields in subsequent reactions.[3]

-

Materials:

-

Magnesium turnings

-

2-Bromomesitylene

-

Ethyl bromide

-

Anhydrous diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (3.5 gram atoms).

-

Prepare a solution of 2-bromomesitylene (1.0 mole) and ethyl bromide (2.0 moles) in anhydrous diethyl ether.

-

Add a small amount of the halide solution to the magnesium to initiate the reaction.

-

Once the reaction starts, add the remaining solution dropwise with stirring.

-

After the addition is complete, reflux the mixture for 30 minutes.

-

Cool the reaction mixture. The resulting solution contains a mixture of mesitylmagnesium bromide and ethylmagnesium bromide.

-

Quantitative Data

The concentration of the prepared Grignard reagent is typically determined by titration.

| Parameter | Protocol 1 (Standard) | Protocol 2 (Entrainer) |

| Solvent | Diethyl ether | Diethyl ether |

| Activator | Iodine | - |

| Entrainer | - | Ethyl bromide |

| Reported Concentration | ~0.38 M[2] | Not directly reported for the Grignard solution |

| Yield of Mesitoic Acid (after CO2 quench) | Not reported | 61-66% (without entrainer), 81-82% (with 1 equiv. EtBr)[3] |

Characterization of Mesityl Grignard Reagents

The characterization of Grignard reagents can be challenging due to their reactive nature and the presence of the Schlenk equilibrium in solution.

Figure 2: The Schlenk equilibrium for Grignard reagents in solution.

Spectroscopic techniques are valuable for characterizing the mesityl group within the Grignard reagent.

NMR Spectroscopy

While obtaining high-resolution NMR spectra of the Grignard reagent itself is difficult, the characteristic signals of the mesityl group can be observed.

-

¹H NMR: The proton NMR spectrum of a product formed from a mesityl Grignard reagent will typically show two singlets in the aromatic region (around 6.8 ppm) corresponding to the two aromatic protons, and two singlets in the aliphatic region (around 2.1-2.3 ppm) for the para- and ortho-methyl groups, respectively. The integration of these signals can be used to confirm the presence and integrity of the mesityl group.[2]

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons of the mesityl group. The chemical shifts for THF-d8 are approximately 67.57 ppm and 25.37 ppm for the solvent.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H NMR (Aromatic C-H) | ~6.8 |

| ¹H NMR (ortho-CH₃) | ~2.3 |

| ¹H NMR (para-CH₃) | ~2.1 |

| ¹³C NMR (Aromatic C-Mg) | Highly variable, often broad |

| ¹³C NMR (Aromatic C-H) | ~128 |

| ¹³C NMR (Aromatic C-CH₃) | ~137 |

| ¹³C NMR (ortho-CH₃) | ~21 |

| ¹³C NMR (para-CH₃) | ~20 |

Applications in Organic Synthesis

The steric bulk of the mesityl group makes mesityl Grignard reagents highly useful for specific applications where selectivity and control of reactivity are crucial.

Synthesis of Sterically Congested Molecules

Mesityl Grignard reagents are frequently employed as bulky nucleophiles to introduce the sterically demanding mesityl group. This is particularly useful in the synthesis of non-planar polycyclic aromatic hydrocarbons (PAHs) and other molecules with crowded stereocenters.

Figure 3: Use of mesityl Grignard reagent to synthesize sterically hindered molecules.

Halogen-Magnesium Exchange Reactions

Mesitylmagnesium bromide can be used to prepare other, more functionalized Grignard reagents via halogen-magnesium exchange reactions. This is particularly useful for preparing Grignard reagents from aryl iodides that may not readily react directly with magnesium.

Cross-Coupling Reactions

Mesityl Grignard reagents can participate in various transition-metal-catalyzed cross-coupling reactions to form biaryl compounds. The steric hindrance of the mesityl group can influence the outcome of these reactions, sometimes leading to unique selectivity.

Conclusion

Mesityl Grignard reagents represent a cornerstone in the toolkit of synthetic organic chemists. Their discovery and development, built upon the foundational work of Grignard and furthered by the extensive explorations of chemists like Gilman, have provided a powerful means to construct sterically encumbered and complex molecular architectures. The detailed protocols and characterization data presented in this guide are intended to facilitate their effective use in research and development, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular structure is paramount. The unique properties conferred by the bulky mesityl group ensure that these reagents will continue to be of significant interest and utility in the ongoing quest for novel and functional molecules.

References

Methodological & Application

Application Notes and Protocols for 2-Mesitylmagnesium Bromide in Nucleophilic Addition Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Mesitylmagnesium bromide as a sterically hindered Grignard reagent in nucleophilic addition reactions. The significant steric bulk imparted by the 2,4,6-trimethylphenyl (mesityl) group offers unique selectivity and reactivity in the synthesis of complex molecules, particularly in the formation of sterically encumbered secondary and tertiary alcohols.

Introduction

This compound, an organomagnesium halide, is a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] Its defining characteristic is the sterically demanding mesityl group, which influences its reactivity and stability.[1] This reagent readily participates in 1,2-nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to generate the corresponding magnesium alkoxide intermediate, which upon acidic workup, yields secondary or tertiary alcohols.[1] The steric hindrance can lead to unique regioselectivity in complex reactions and is particularly valuable in the construction of molecules with congested architectures.[1]

Applications in Nucleophilic Addition Reactions

The primary application of this compound in this context is the synthesis of sterically hindered alcohols. The bulky mesityl group can control the stereochemical outcome of additions to chiral carbonyl compounds and can influence the facial selectivity of the nucleophilic attack.

-

Synthesis of Secondary Alcohols from Aldehydes: The reaction with aldehydes provides a direct route to secondary alcohols where a bulky mesityl group is attached to the carbinol carbon.

-

Synthesis of Tertiary Alcohols from Ketones: The addition to ketones allows for the creation of highly congested tertiary alcohols. The steric bulk of both the ketone and the Grignard reagent can significantly impact the feasibility and outcome of the reaction. In cases of extreme steric hindrance, enolization of the ketone by the Grignard reagent acting as a base can become a competing side reaction.

-

Reaction with Esters: Similar to other Grignard reagents, this compound is expected to add twice to esters, yielding tertiary alcohols with two mesityl groups attached to the carbinol carbon.

-

Reaction with Carbon Dioxide: Nucleophilic addition to carbon dioxide, a heteroallene, provides a method for the synthesis of 2,4,6-trimethylbenzoic acid (mesitoic acid).[2]

Quantitative Data Summary

| Substrate | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Carbon Dioxide (Dry Ice) | Mesitoic Acid | Diethyl ether | N/A | 30 min (reflux after addition) | 61-66 | [2] |

Experimental Protocols

General Considerations for Handling this compound

This compound is a moisture- and air-sensitive reagent. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. It is typically available as a solution in tetrahydrofuran (B95107) (THF) or diethyl ether.

Protocol for the Synthesis of this compound

The synthesis of this compound can be challenging due to the steric hindrance of 2-bromomesitylene (B157001), which can slow down the reaction with magnesium. Activation of the magnesium is often necessary.

Materials:

-

Magnesium turnings

-

Iodine crystal (for activation)

-

2-Bromomesitylene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in an oven-dried three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Assemble the glassware and flush the system with a slow stream of nitrogen or argon.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

Prepare a solution of 2-bromomesitylene (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 2-bromomesitylene solution to the magnesium suspension. The reaction may need to be initiated by gentle warming with a heat gun. Initiation is indicated by the disappearance of the iodine color and the onset of gentle reflux.

-

Once the reaction has started, add the remainder of the 2-bromomesitylene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting grey, cloudy solution of this compound is ready for use in subsequent reactions.

General Protocol for Nucleophilic Addition to a Ketone (e.g., Cyclohexanone)

This protocol provides a general procedure for the reaction of this compound with a ketone. The specific conditions may need to be optimized for different substrates.

Materials:

-

This compound solution (1.1-1.5 equivalents)

-

Cyclohexanone (B45756) (1.0 equivalent)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

In an oven-dried round-bottom flask under an inert atmosphere, place the freshly prepared or commercial solution of this compound.

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Prepare a solution of cyclohexanone in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the cyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude tertiary alcohol by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

The fundamental process in these reactions is the nucleophilic addition of the Grignard reagent to the carbonyl carbon. The magnesium atom acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon.

References

Application Notes and Protocols for Grignard Reaction with 2-Mesitylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesitylmagnesium bromide is a sterically hindered Grignard reagent that serves as a potent nucleophile for the formation of carbon-carbon bonds.[1] Its bulky mesityl group (2,4,6-trimethylphenyl) provides unique selectivity in organic synthesis, making it a valuable tool in the construction of complex molecules, including active pharmaceutical ingredients (APIs).[1] These application notes provide a detailed protocol for the use of this compound in Grignard reactions with various electrophiles, including aldehydes, ketones, and esters.

Key Applications:

-

Synthesis of Hindered Alcohols: The reaction of this compound with aldehydes and ketones produces sterically hindered secondary and tertiary alcohols, respectively.[1]

-